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Compound of Interest

Compound Name: JNJ-54717793

Cat. No.: B8726860 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical

development of JNJ-54717793, a novel, potent, and selective orexin-1 receptor (OX1R)

antagonist. The document details its mechanism of action, key preclinical data, and the

experimental protocols utilized in its evaluation.

Introduction
JNJ-54717793 is a brain-penetrant, selective antagonist of the orexin-1 receptor, developed for

the potential treatment of anxiety and panic disorders.[1][2][3] The orexin system, comprising

orexin-A and orexin-B peptides and their G-protein coupled receptors, OX1R and OX2R, plays

a crucial role in regulating various physiological functions, including wakefulness, feeding, and

stress responses.[4][5] While the dual antagonism of both receptors has been a successful

strategy for treating insomnia, selective antagonism of OX1R is being explored for anxiety-

related conditions, aiming to avoid the sedative effects associated with OX2R blockade. JNJ-
54717793 emerged from a medicinal chemistry program aimed at optimizing a dual orexin

receptor antagonist into a selective OX1R antagonist with favorable drug-like properties.

Discovery and Chemical Synthesis
JNJ-54717793, with the chemical name (1S,2R,4R)-7-([(3-fluoro-2-pyrimidin-2-

ylphenyl)carbonyl]-N-[5-(trifluoromethyl)pyrazin-2-yl]-7-azabicyclo[2.2.1]heptan-2-amine), was

developed through the optimization of a nonselective substituted azabicyclo[2.2.1]heptane dual
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orexin receptor antagonist. The optimization process focused on improving selectivity for

OX1R, affinity, and pharmacokinetic properties.

Synthesis of JNJ-54717793:

A multi-step synthesis process was utilized to produce JNJ-54717793 in gram quantities. The

key steps are outlined below:

Removal of the Cbz protecting group from a precursor molecule using 10 wt % Pd/C under a

hydrogen atmosphere in ethanol to yield the primary amine.

Formation of the amino pyrazine by reacting the primary amine with 2-chloro-5-

trifluoromethylpyrazine in acetonitrile in the presence of triethylamine (TEA) at 80°C.

Boc deprotection to yield the free amine.

Amide bond coupling of the amine with 3-fluoro-2-(pyrimidin-2-yl)benzoic acid, mediated by

T3P (propylphosphonic anhydride) in 2-methyltetrahydrofuran (2-MeTHF) in the presence of

diisopropylethylamine (DIPEA).

Mechanism of Action and Signaling Pathway
JNJ-54717793 acts as a high-affinity, selective antagonist at the orexin-1 receptor. Orexin

receptors are G-protein coupled receptors. The binding of orexin-A (which has a high affinity for

both OX1R and OX2R) or orexin-B (which is more selective for OX2R) to OX1R typically leads

to the activation of the Gq/11 protein, resulting in the activation of phospholipase C (PLC). PLC

then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)

and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates

protein kinase C (PKC). By competitively binding to OX1R, JNJ-54717793 blocks these

downstream signaling events.
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Orexin-1 Receptor Signaling Pathway and Blockade by JNJ-54717793

Preclinical Pharmacology
The preclinical evaluation of JNJ-54717793 demonstrated its high affinity and selectivity for

OX1R, as well as its functional antagonism and in vivo target engagement.

JNJ-54717793 exhibits high-affinity binding to both human and rat OX1R, with significantly

lower affinity for the human OX2R, confirming its selectivity. This high binding affinity translates

to potent functional antagonism.

Parameter Human OX1R Rat OX1R Human OX2R Reference

Binding Affinity

(pKi)
7.83 7.84 <6.12

Binding Affinity

(Ki, nM)
16 - 700

Functional

Antagonism

(pKB)

- - -
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Pharmacokinetic studies in various preclinical species revealed that JNJ-54717793 has

properties suitable for further development, including good oral bioavailability and brain

penetration.

Species Clearance Reference

Mouse Moderate

Rat Moderate

Dog Low

Nonhuman Primate Moderate

Note: Specific quantitative values for clearance were not provided in the search results.

The in vivo activity of JNJ-54717793 was assessed in rodent models of panic and anxiety.

Ex Vivo Receptor Occupancy: Oral administration of JNJ-54717793 in rats demonstrated

dose-dependent occupancy of OX1Rs in the brain, confirming its ability to cross the blood-

brain barrier and engage its target.

Panic and Anxiety Models: In rat models utilizing panicogenic stimuli such as CO2 and

sodium lactate, JNJ-54717793 attenuated panic-like behaviors and associated

cardiovascular responses without affecting baseline locomotor activity.

Effects on Sleep: JNJ-54717793 had minimal effect on spontaneous sleep in wild-type mice

and rats. However, in OX2R knockout mice, it selectively promoted REM sleep, further

demonstrating its specific in vivo engagement of OX1R.

Experimental Protocols
Detailed methodologies for the key experiments are summarized below.

Objective: To determine the binding affinity of JNJ-54717793 for human and rat OX1R and

human OX2R.

Protocol:
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Membranes from cells expressing the respective orexin receptors were prepared.

Competitive binding assays were performed using specific radioligands: [3H]SB-674042

for OX1R and [3H]EMPA for OX2R.

Membranes were incubated with the radioligand and varying concentrations of JNJ-
54717793.

Non-specific binding was determined in the presence of a high concentration of an

unlabeled ligand.

Bound and free radioligand were separated by filtration.

The amount of bound radioactivity was quantified using liquid scintillation counting.

IC50 values were calculated and converted to Ki values using the Cheng-Prusoff equation.

Objective: To assess the functional antagonist activity of JNJ-54717793 at OX1R.

Protocol:

Cells expressing the orexin receptors were loaded with a calcium-sensitive fluorescent

dye.

Cells were pre-incubated with varying concentrations of JNJ-54717793 or vehicle.

An EC80 concentration of the agonist orexin-A was added to stimulate the cells.

Changes in intracellular calcium concentration were measured by monitoring

fluorescence.

The inhibitory potency (pKB) of JNJ-54717793 was determined from the concentration-

response curves.

Objective: To measure the in vivo occupancy of OX1R by JNJ-54717793 in the rat brain after

oral administration.

Protocol:
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Rats were orally administered with JNJ-54717793 at different doses and for varying

durations.

At specific time points, animals were euthanized, and brains were rapidly removed.

The tenia tecta, a brain region with high OX1R expression, was dissected.

Homogenates of the tenia tecta were incubated with the radioligand [3H]SB-674042 to

label the available (unoccupied) receptors.

Receptor occupancy was calculated by comparing the specific binding in drug-treated

animals to that in vehicle-treated controls.
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Experimental Workflow for Ex Vivo Receptor Occupancy Study
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Conclusion
JNJ-54717793 is a potent and selective OX1R antagonist with demonstrated brain penetration

and target engagement in preclinical models. Its ability to attenuate panic-like behaviors in

rodent models suggests its potential as a novel therapeutic for anxiety disorders, with a

pharmacological profile that is not expected to produce the sedative effects of dual orexin

receptor antagonists. While extensive clinical trial data for JNJ-54717793 is not publicly

available, its discovery and preclinical development provide a strong rationale for the continued

investigation of selective OX1R antagonism in the treatment of anxiety and related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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